JZ-5029

Covalent inhibition Enzyme inactivation kinetics GCase pharmacology

JZ‑5029 is a lysine‑targeted covalent inactivator of β‑glucocerebrosidase (GCase), designed as a mechanistic probe derived from the quinazoline modulator JZ‑4109. It incorporates an N‑hydroxysuccinimide (NHS) ester warhead that reacts irreversibly with Lys346 at the GCase dimer interface, enabling both site‑specific protein modification and induction of a stable dimeric enzyme form.

Molecular Formula C37H37N5O4
Molecular Weight 615.73
Cat. No. B1192989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJZ-5029
SynonymsJZ5029;  JZ-5029;  JZ 5029
Molecular FormulaC37H37N5O4
Molecular Weight615.73
Structural Identifiers
SMILESO=C(ON1C(CCC1=O)=O)CCCCCCCCC#CC2=CC3=C(CC(NC4=C5C=CC=CC5=NC(C6=CC=CN=C6)=N4)C3)C=C2
InChIInChI=1S/C37H37N5O4/c43-33-19-20-34(44)42(33)46-35(45)16-8-6-4-2-1-3-5-7-12-26-17-18-27-23-30(24-29(27)22-26)39-37-31-14-9-10-15-32(31)40-36(41-37)28-13-11-21-38-25-28/h9-11,13-15,17-18,21-22,25,30H,1-6,8,16,19-20,23-24H2,(H,39,40,41)
InChIKeyABZVRIHLSKDPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JZ-5029: Irreversible Lysine-Targeted Inhibitor of β-Glucocerebrosidase for Allosteric Binding Site Research


JZ‑5029 is a lysine‑targeted covalent inactivator of β‑glucocerebrosidase (GCase), designed as a mechanistic probe derived from the quinazoline modulator JZ‑4109 [1]. It incorporates an N‑hydroxysuccinimide (NHS) ester warhead that reacts irreversibly with Lys346 at the GCase dimer interface, enabling both site‑specific protein modification and induction of a stable dimeric enzyme form [1]. The compound is primarily utilized as an in vitro tool for structural and functional studies of GCase allosteric regulation, distinct from reversible pharmacological chaperones or active‑site inhibitors [1].

Covalent probe for allosteric site mapping
Stable dimeric GCase complex for structural studies
Irreversible Lys346 modification for target identification

Why Reversible GCase Modulators and Active-Site Inhibitors Cannot Replace JZ-5029 in Covalent Probe Applications


GCase‑targeting compounds span reversible pharmacological chaperones (e.g., isofagomine), non‑covalent allosteric modulators (e.g., JZ‑4109), and active‑site irreversible inhibitors (e.g., conduritol B epoxide). JZ‑5029 is uniquely capable of covalently locking GCase in a dimeric, allosterically inhibited conformation, a feature that reversible binders or active‑site probes do not provide [1]. Reversible inhibitors such as JZ‑4109 or isofagomine dissociate upon dialysis or dilution, precluding stable complex formation for structural biology or mass spectrometry workflows, whereas JZ‑5029 yields an irreversibly modified enzyme that remains inactive and dimeric after extensive dialysis [1]. Consequently, substitution with a non‑covalent analog would forfeit the covalent handle essential for unequivocal binding‑site identification, stable dimer trapping, and high‑resolution structural determination of the allosteric complex [1].

Reversible modulators
May dissociate upon dialysis, preventing stable complex recovery for structural biology or MS workflows.
Active-site inhibitors
Target catalytic residues and do not label the allosteric dimer interface, limiting allosteric pocket mapping.

JZ-5029 – Quantitative Differentiation Evidence Against Closest Analogs


Irreversible Covalent Inactivation of GCase vs. Reversible Inhibition by JZ-4109

JZ‑5029 inactivates wild‑type GCase in a time‑dependent, irreversible manner. After 4 h incubation at pH 7.0, the enzyme was fully inactivated, and dialysis failed to restore any activity, confirming covalent bond formation [1]. In contrast, its parent compound JZ‑4109 acts as a reversible mixed inhibitor, with inhibition fully reversed upon removal of free compound [1]. This irreversible mechanism enables stable, isolatable enzyme–inhibitor complexes suitable for downstream structural and biophysical characterization.

Reversibility of inhibition
Head-to-head
JZ-5029: irreversible; 0% activity recovery after dialysis JZ-4109: reversible; activity restored upon removal
Supports irreversible covalent binding for stable complex isolation
Assay: 4 h incubation, pH 7.0, dialysis
Covalent inhibition Enzyme inactivation kinetics GCase pharmacology

Potent GCase Inhibition: JZ-5029 (IC₅₀ 56 nM) vs. Isofagomine (IC₅₀ 112 nM)

In a 4MU‑β‑Glc enzyme activity assay, JZ‑5029 inhibited wild‑type recombinant GCase with an IC₅₀ of 56 nM, while the clinically studied iminosugar pharmacological chaperone isofagomine (IFG) exhibited an IC₅₀ of 112 nM under the same conditions [1]. JZ‑5029 thus provides a 2‑fold lower IC₅₀, coupled with an irreversible mode of action.

Inhibitory potency
Head-to-head
IC₅₀: JZ-5029 56 nM; Isofagomine 112 nM
Supports nanomolar potency with covalent mechanism
4MU-β-Glc assay, wild-type GCase
Enzyme inhibition GCase IC₅₀ Pharmacological chaperone comparison

Stable Dimerization of GCase: JZ-5029 Induces 71% Dimer Peak vs. Isofagomine (No Dimer)

Size‑exclusion chromatography with multi‑angle light scattering (SEC–MALS) demonstrated that JZ‑5029‑modified GCase elutes predominantly as a dimer (71% of total protein mass) with an apparent molecular weight of ~124 kDa, while unmodified GCase runs as a monomer (~62 kDa) [1]. Under identical conditions, isofagomine at up to 10 molar equivalents failed to induce any dimer peak, instead causing only a monomer elution time shift consistent with a conformational change without quaternary structure stabilization [1].

Dimer formation
Head-to-head
JZ-5029: 71% dimer (124 kDa); Isofagomine: 0% dimer
Indicates stable dimer formation unique to covalent modulator
SEC-MALS, pH 5.0
GCase dimerization SEC-MALS Allosteric stabilization

Site‑Specific Covalent Modification at Lys346 in the Allosteric Dimer Interface

Top‑down native mass spectrometry revealed a mass increase of 501 Da on the GCase monomer ejected from the dimer, confirming stoichiometric covalent attachment of the JZ‑5029 fragment [1]. Peptide fragmentation localizes the modification to the TIM‑barrel domain, and X‑ray crystallography at 2.2 Å resolution unambiguously identifies Lys346 on loop 2 as the modified residue [1]. The NHS ester warhead of JZ‑5029 selects for lysine side‑chain amines, whereas active‑site irreversible inhibitors (e.g., conduritol B epoxide) target catalytic carboxylate residues.

Modification site
Reported
Lys346 (loop 2), mass shift +501 Da, 2.2 Å resolution
Defines allosteric binding pocket at dimer interface
Native MS and X-ray crystallography
Target engagement Covalent warhead Lysine bioconjugation

First Crystal Structure of a Non‑Iminosugar Modulator Covalently Bound to GCase

JZ‑5029 enabled the first crystal structure of GCase with a non‑iminosugar modulator covalently bound, determined at 2.2 Å resolution [1]. The structure reveals that the quinazoline scaffold occupies a previously uncharacterized allosteric pocket at the dimer interface, engaging residues from both protomers (e.g., π–π stacking with Tyr313, H‑bonds with Ser345 and Glu235) [1]. In contrast, reported structures of isofagomine‑bound GCase show the ligand occupying the active site without inducing dimer formation [1]. This structural information is directly applicable to rational design of allosteric GCase modulators.

Allosteric co-crystal
Class-level
First non-iminosugar modulator co-crystal; 2.2 Å, dimer interface pocket
Template for structure-based design of allosteric modulators
Binding engages both protomers; PDB derived
X‑ray crystallography Allosteric pocket GCase structural biology

JZ-5029 – Optimal Research Applications Grounded in Quantitative Evidence


Covalent Probe for Mapping Allosteric Binding Sites on GCase

JZ‑5029’s irreversible attachment to Lys346, validated by native MS (+501 Da shift) and X‑ray crystallography (2.2 Å), makes it the preferred probe for proteomics and top‑down MS workflows aiming to identify and validate allosteric pockets on GCase [1]. Unlike reversible ligands that dissociate during sample preparation, the covalent adduct survives denaturing conditions, detergent extraction, and extensive washing, ensuring unambiguous target identification.

Structural Biology of the GCase Allosteric Dimer Interface

The JZ‑5029‑modified GCase dimer, which constitutes 71% of the protein population by SEC‑MALS, is amenable to high‑resolution structural techniques including X‑ray crystallography and negative‑stain TEM [1]. Researchers requiring a homogeneous, stable dimer preparation for crystallization screens or cryo‑EM grid optimization should select JZ‑5029 over non‑covalent modulators that produce heterogeneous monomer‑dimer mixtures.

In Vitro Mechanistic Studies of Dimerization‑Dependent GCase Regulation

Because JZ‑5029 covalently locks GCase into the dimer conformation while simultaneously inhibiting activity (IC₅₀ 56 nM), it serves as a unique tool to dissect the relationship between quaternary structure and catalytic function [1]. Isofagomine, which does not promote dimerization, cannot be substituted for this purpose, making JZ‑5029 essential for experiments requiring stable, activity‑silenced GCase dimers.

Competition Assays to Validate Binding Site Occupancy of Non‑Covalent Modulators

JZ‑5029 competes with JZ‑4109 for the same allosteric site; pre‑incubation with JZ‑4109 slows the covalent modification rate in a dose‑dependent manner [1]. This property enables JZ‑5029 to be used as a covalent occupancy probe to confirm target engagement and binding site identity for new non‑covalent GCase modulators in screening cascades.

Application
Selection Property
Validation Focus
Allosteric binding site mapping
Irreversible lysine modification handle
Target identification under denaturing conditions
GCase dimer structural biology
Predominant dimeric enzyme form
Homogeneous sample for crystallography and cryo-EM
Dimerization-dependent regulation studies
Covalent dimer lock with silenced activity
Structure–activity relationship analysis
Non-covalent modulator screening
Competitive covalent occupancy readout
Target engagement and binding-site validation
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